Sobetirome

Übersicht

Beschreibung

Sobetirome is a synthetic thyromimetic compound that selectively binds to the thyroid hormone receptor beta (TRβ) over the thyroid hormone receptor alpha (TRα). It has been investigated for its potential therapeutic applications in treating dyslipidemia, obesity, and other metabolic disorders. This compound’s ability to preferentially accumulate in the liver and stimulate hepatic pathways without causing harmful side effects makes it a promising candidate for cholesterol-lowering therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sobetirome is synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:

Formation of the Phenolic Intermediate: The synthesis begins with the preparation of a phenolic intermediate through a series of reactions, including alkylation and hydroxylation.

Coupling Reaction: The phenolic intermediate is then coupled with a suitable carboxylic acid derivative under specific reaction conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This typically includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve the desired yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sobetirom durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sobetirom kann Oxidationsreaktionen unterliegen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können Sobetirom in reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte oder substituierte Derivate von Sobetirom, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Lipid Metabolism and Cholesterol Management

Sobetirome has been primarily investigated for its role in lowering cholesterol levels. It activates hepatic pathways that promote reverse cholesterol transport, effectively reducing low-density lipoprotein (LDL) cholesterol levels.

- Clinical Trials : Phase 1 studies demonstrated that this compound significantly lowered LDL cholesterol by up to 22% in single-dose trials and up to 41% in multiple-dose studies, with a favorable safety profile noted among participants .

- Mechanism of Action : By selectively activating TRβ, this compound stimulates lipid metabolism in the liver while minimizing stimulation of cardiac function, making it a potential alternative for patients who are intolerant to traditional statin therapies .

Neurological Disorders

Recent research has highlighted this compound's potential in treating neurological conditions, particularly those involving demyelination.

- Multiple System Atrophy : this compound has shown promise in preclinical models of multiple system atrophy, where it increased oligodendrocyte survival and remyelination. This suggests a neuroprotective role that could be leveraged for therapeutic purposes in demyelinating diseases .

- Cerebral Hypothyroidism : In models of MCT8 deficiency, this compound and its prodrug Sob-AM2 have been demonstrated to cross the blood-brain barrier effectively, potentially addressing cerebral hypothyroidism by modulating the expression of thyroid hormone-regulated genes within the CNS .

Potential in Rare Genetic Disorders

This compound is being explored as a treatment option for rare genetic disorders such as X-linked adrenoleukodystrophy. Its ability to activate specific metabolic pathways may correct metabolic defects associated with these conditions .

Antifibrotic Effects

Emerging evidence suggests that this compound may have antifibrotic properties, indicating its potential use in treating pulmonary fibrosis. Research indicates that it can modulate fibrotic pathways, offering a new avenue for therapeutic intervention in fibrotic diseases .

Comparative Data on this compound's Efficacy

| Study Type | Outcome Measure | Result Summary |

|---|---|---|

| Phase 1 Clinical Trials | LDL Cholesterol Reduction | Up to 22% reduction (single dose), 41% (multiple doses) |

| Preclinical Studies | Oligodendrocyte Survival | Increased survival and remyelination in MSA models |

| Genetic Disorder Models | Metabolic Correction | Potential therapeutic effects observed |

| Fibrosis Studies | Antifibrotic Activity | Modulation of fibrotic pathways noted |

Case Study 1: Lipid Management

In a randomized double-blind trial involving healthy volunteers, this compound was administered at varying doses. The study found significant reductions in LDL cholesterol levels compared to placebo, suggesting its efficacy as a lipid-lowering agent.

Case Study 2: Neurological Application

In an experimental model of multiple system atrophy, treatment with this compound led to improved myelination and enhanced oligodendrocyte function, indicating potential benefits for patients suffering from neurodegenerative diseases.

Wirkmechanismus

Sobetirome exerts its effects by selectively binding to the thyroid hormone receptor beta (TRβ). This binding activates hepatic pathways that lower cholesterol levels by increasing the expression of low-density lipoprotein (LDL) receptors and promoting reverse cholesterol transport. Additionally, this compound induces bile acid production and biliary sterol secretion, further contributing to its lipid-lowering properties .

Vergleich Mit ähnlichen Verbindungen

Eprotirome: Another thyromimetic compound with similar cholesterol-lowering properties but associated with cartilage defects in long-term use.

KB2115: A selective thyroid hormone receptor agonist investigated for its lipid-lowering effects.

GC-1: A compound structurally similar to sobetirome, also known for its selective action on thyroid hormone receptors

Uniqueness of this compound: this compound’s unique ability to selectively target TRβ and accumulate in the liver without causing significant thyrotoxic effects on the heart, muscle, and bone sets it apart from other similar compounds. This selective action makes this compound a promising candidate for safe and effective cholesterol-lowering therapies .

Biologische Aktivität

Sobetirome, also known as GC-1 or QRX-431, is a selective thyroid hormone receptor beta (TRβ) agonist that has garnered significant attention for its potential therapeutic applications, particularly in metabolic and neurodegenerative disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and emerging clinical applications.

This compound selectively binds to TRβ with an affinity comparable to that of triiodothyronine (T3) but exhibits a tenfold lower affinity for the TRα isoform. This selective binding profile allows this compound to exert tissue-specific effects without the undesirable side effects associated with TRα activation, such as increased heart rate and muscle catabolism . The ability of this compound to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system (CNS) disorders .

Key Biological Activities

- Thyromimetic Effects : this compound mimics the action of thyroid hormones, leading to modulation of gene expression involved in metabolism and development. It has been shown to decrease plasma levels of T4 and T3 while increasing the expression of T3-dependent genes in various tissues, including the brain, liver, and heart .

- Cholesterol-Lowering Properties : this compound has been investigated for its cholesterol-lowering effects. In animal models, it significantly reduced low-density lipoprotein (LDL) cholesterol and triglycerides without causing adverse effects on cardiac function . This makes it a promising candidate for treating dyslipidemia.

- Neuroprotective Effects : Recent studies indicate that this compound may promote myelination and oligodendrocyte survival in models of demyelinating diseases such as multiple sclerosis (MS). It has been shown to enhance the expression of myelin-specific proteins and improve myelination in oligodendrocyte precursor cells .

Table 1: Summary of this compound's Biological Activities

Case Studies

- Dyslipidemia Treatment : In a clinical trial involving patients with hyperlipidemia, this compound demonstrated a substantial reduction in LDL cholesterol levels over 12 weeks without significant extrahepatic effects. Patients experienced up to a 41% reduction in LDL cholesterol .

- Multiple Sclerosis Model : In an experimental model of multiple system atrophy (MSA), this compound treatment resulted in increased survival rates of oligodendrocytes and improved myelination, suggesting its potential as a therapeutic agent for demyelinating diseases .

Eigenschaften

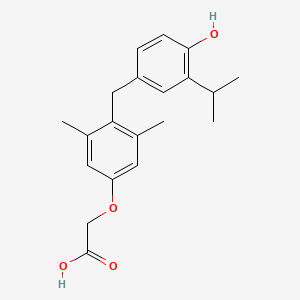

IUPAC Name |

2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAZTOHXCZPOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891557 | |

| Record name | Sobetirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211110-63-3 | |

| Record name | Sobetirome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211110-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobetirome [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211110633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sobetirome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sobetirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOBETIROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ31741E9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.